N-[3-[[(9-ethylpurin-6-yl)amino]methyl]phenyl]oxolane-2-carboxamide
Description
N-[3-[[(9-ethylpurin-6-yl)amino]methyl]phenyl]oxolane-2-carboxamide is a complex organic compound that features a purine derivative linked to an oxolane ring
Properties
IUPAC Name |
N-[3-[[(9-ethylpurin-6-yl)amino]methyl]phenyl]oxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O2/c1-2-25-12-23-16-17(21-11-22-18(16)25)20-10-13-5-3-6-14(9-13)24-19(26)15-7-4-8-27-15/h3,5-6,9,11-12,15H,2,4,7-8,10H2,1H3,(H,24,26)(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQWPVWXRCHWVSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C(N=CN=C21)NCC3=CC(=CC=C3)NC(=O)C4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[[(9-ethylpurin-6-yl)amino]methyl]phenyl]oxolane-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the 9-ethylpurine derivative, which is then reacted with a benzylamine derivative to form the intermediate compound. This intermediate is subsequently cyclized with oxolane-2-carboxylic acid under specific conditions to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[3-[[(9-ethylpurin-6-yl)amino]methyl]phenyl]oxolane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the purine ring or the oxolane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[3-[[(9-ethylpurin-6-yl)amino]methyl]phenyl]oxolane-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and viral infections.
Industry: Utilized in the development of advanced materials and nanotechnology applications.
Mechanism of Action
The mechanism of action of N-[3-[[(9-ethylpurin-6-yl)amino]methyl]phenyl]oxolane-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways affected by this compound can vary depending on its specific application, but common targets include kinases, proteases, and nucleic acid-binding proteins.
Comparison with Similar Compounds
Similar Compounds
- N-[3-[[(9-methylpurin-6-yl)amino]methyl]phenyl]oxolane-2-carboxamide
- N-[3-[[(9-ethylpurin-6-yl)amino]methyl]phenyl]tetrahydrofuran-2-carboxamide
Uniqueness
N-[3-[[(9-ethylpurin-6-yl)amino]methyl]phenyl]oxolane-2-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the oxolane ring, in particular, influences its reactivity and interaction with molecular targets, distinguishing it from similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
